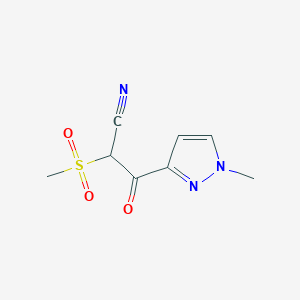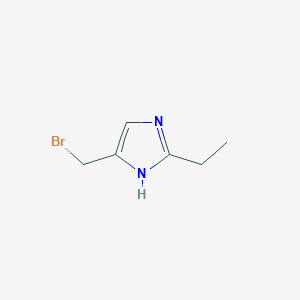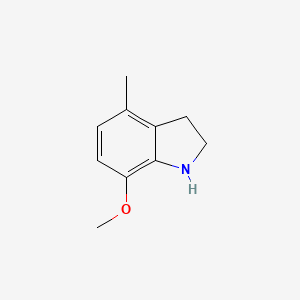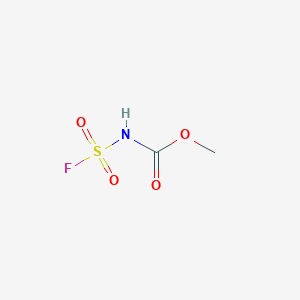![molecular formula C10H13ClOS B13317934 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13ClOS It features a cyclopentanol ring substituted with a 5-chlorothiophen-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 5-chlorothiophene-2-carbaldehyde.
Grignard Reaction: The 5-chlorothiophene-2-carbaldehyde is reacted with a Grignard reagent derived from cyclopentylmagnesium bromide to form the intermediate alcohol.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentanone.
Reduction: 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentane.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- 2-[(5-Methylthiophen-2-yl)methyl]cyclopentan-1-ol
- 2-[(5-Fluorothiophen-2-yl)methyl]cyclopentan-1-ol
Uniqueness
2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13ClOS |
|---|---|
Peso molecular |
216.73 g/mol |
Nombre IUPAC |
2-[(5-chlorothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
Clave InChI |
QCJIOUHIIPBUDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)CC2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)

![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)


![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)

